(3aS,6R,8aS)-2,2-dimethyl-8-methylidene-1,3,3a,6,7,8a-hexahydroazulene-5,6-dicarbaldehyde
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Overview
Description
(3aS,6R,8aS)-2,2-dimethyl-8-methylidene-1,3,3a,6,7,8a-hexahydroazulene-5,6-dicarbaldehyde is a synthetic compound known for its unique chemical properties and potential applications in various scientific fields. It has garnered attention due to its complex structure and the ability to undergo multiple types of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6R,8aS)-2,2-dimethyl-8-methylidene-1,3,3a,6,7,8a-hexahydroazulene-5,6-dicarbaldehyde involves multiple steps, starting with the preparation of its core structure through a series of organic reactions. The initial step typically involves the formation of a key intermediate, which is then subjected to various chemical transformations, including cyclization, oxidation, and substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that maximize efficiency and minimize costs. This often involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The industrial production process is designed to meet stringent quality control standards to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
(3aS,6R,8aS)-2,2-dimethyl-8-methylidene-1,3,3a,6,7,8a-hexahydroazulene-5,6-dicarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Dichloromethane, ethanol, water
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions can produce different reduced forms of the compound.
Scientific Research Applications
(3aS,6R,8aS)-2,2-dimethyl-8-methylidene-1,3,3a,6,7,8a-hexahydroazulene-5,6-dicarbaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers investigate its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: this compound is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of (3aS,6R,8aS)-2,2-dimethyl-8-methylidene-1,3,3a,6,7,8a-hexahydroazulene-5,6-dicarbaldehyde involves its interaction with specific molecular targets and pathways within biological systems. The compound binds to target proteins or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Properties
CAS No. |
131367-58-3 |
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Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(3aS,6R,8aS)-2,2-dimethyl-8-methylidene-1,3,3a,6,7,8a-hexahydroazulene-5,6-dicarbaldehyde |
InChI |
InChI=1S/C15H20O2/c1-10-4-12(8-16)13(9-17)5-11-6-15(2,3)7-14(10)11/h5,8-9,11-12,14H,1,4,6-7H2,2-3H3/t11-,12+,14-/m1/s1 |
InChI Key |
QUTNYAFRZBJHLB-MBNYWOFBSA-N |
SMILES |
CC1(CC2C=C(C(CC(=C)C2C1)C=O)C=O)C |
Isomeric SMILES |
CC1(C[C@H]2C=C([C@@H](CC(=C)[C@H]2C1)C=O)C=O)C |
Canonical SMILES |
CC1(CC2C=C(C(CC(=C)C2C1)C=O)C=O)C |
Origin of Product |
United States |
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